2-Butanone, 4-(2,4,6-trimethylphenyl)-

Description

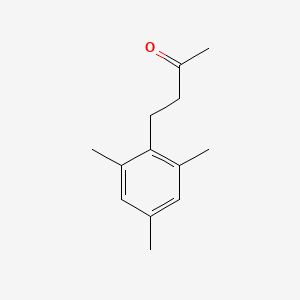

Structure

3D Structure

Properties

CAS No. |

195259-08-6 |

|---|---|

Molecular Formula |

C13H18O |

Molecular Weight |

190.28 g/mol |

IUPAC Name |

4-(2,4,6-trimethylphenyl)butan-2-one |

InChI |

InChI=1S/C13H18O/c1-9-7-10(2)13(11(3)8-9)6-5-12(4)14/h7-8H,5-6H2,1-4H3 |

InChI Key |

JCKUGPUAHRBNRY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)CCC(=O)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Strategic Approaches to the Synthesis of 2-Butanone (B6335102), 4-(2,4,6-trimethylphenyl)-

The construction of 4-(2,4,6-trimethylphenyl)-2-butanone can be approached by forming one of two key bonds: the C-C bond between the aromatic ring and the butanone side chain, or by building the butanone fragment onto a pre-existing mesityl group. Methodologies are primarily centered on well-established organic reactions, including alkylations, arylations, and transition-metal-catalyzed coupling reactions.

Conventional routes offer robust and well-documented methods for creating the carbon skeleton of the target molecule. These strategies often rely on the inherent reactivity of carbonyl compounds and activated aromatic systems.

The formation of substituted ketones frequently involves the alkylation or arylation of a ketone enolate. In this context, the synthesis could theoretically proceed via the arylation of a 2-butanone enolate with a mesityl halide. However, the direct SNAr reaction on an unactivated aryl halide like mesityl bromide is generally not feasible.

A more viable approach is the generation of a nucleophilic enolate from 2-butanone, which can then react with a suitable electrophile. The alkylation of ketones is achieved through these enolate intermediates, which are formed by deprotonating the alpha-carbon (the carbon adjacent to the carbonyl group). The resulting enolate is a potent nucleophile that can participate in SN2 reactions. For an unsymmetrical ketone like 2-butanone, deprotonation can occur at either the more substituted (C-3) or less substituted (C-1) alpha-carbon. The choice of base and reaction conditions determines the regioselectivity, leading to the thermodynamic or kinetic enolate, respectively. For synthesizing the target compound, a pre-functionalized mesityl derivative would be required as the electrophile.

Alternatively, Friedel-Crafts acylation represents a classic arylation method. In this scenario, mesitylene (B46885) (1,3,5-trimethylbenzene) could react with an electrophilic four-carbon acylating agent, such as crotonyl chloride or but-3-enoyl chloride, in the presence of a Lewis acid catalyst like AlCl₃. While Friedel-Crafts acylation on mesitylene is well-documented, subsequent reduction of the resulting unsaturated ketone or other functional groups would be necessary to yield the final saturated butanone sidechain. The steric hindrance from the three methyl groups on the mesitylene ring can influence the feasibility and yield of such reactions.

Transition-metal catalysis has revolutionized the formation of carbon-carbon bonds, providing efficient pathways for coupling aryl and alkyl fragments under relatively mild conditions.

####### 1.1.1.2.1. Copper-Catalyzed Regioselective Arylation Approaches

Copper-catalyzed reactions are particularly effective for conjugate addition (Michael addition) reactions. A highly plausible route to 4-(2,4,6-trimethylphenyl)-2-butanone involves the 1,4-conjugate addition of a mesityl-organometallic reagent to methyl vinyl ketone (MVK). Organocopper reagents, such as those derived from mesitylmagnesium bromide (a Grignard reagent) or mesityllithium, are excellent nucleophiles for this transformation. The presence of a catalytic amount of a copper(I) salt, like copper(I) iodide (CuI), is crucial for facilitating the 1,4-addition over the competing 1,2-addition to the carbonyl group.

This approach directly establishes the desired carbon skeleton in a single step. The reaction involves the formation of a copper acetylide in situ, which then adds to an iminium intermediate generated from the initial Michael addition of an amine to the MVK derivative.

| Catalyst System | Mesityl Source | Butanone Precursor | Solvent | Typical Conditions | Reference Type |

| CuI (catalytic) | Mesitylmagnesium bromide | Methyl vinyl ketone | THF / Diethyl ether | -78 °C to rt | General Conjugate Addition |

| CuCN (catalytic) | Mesityllithium | Methyl vinyl ketone | THF | -78 °C to rt | General Conjugate Addition |

| Cu(I)/Cu(II) salts | Aryl Halides | β-Diketones | DMSO | 110 °C | Arylation/C-C Activation |

This table presents generalized conditions for copper-catalyzed reactions analogous to the synthesis of the target compound.

####### 1.1.1.2.2. Palladium-Catalyzed Cross-Coupling Strategies for Butanone Derivatives

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions, are powerful tools for forming aryl-alkyl bonds. A potential strategy for synthesizing the target compound involves coupling a mesityl-organometallic reagent with a butanone derivative bearing a leaving group at the C-4 position.

For instance, a Suzuki-Miyaura coupling could be employed between mesitylboronic acid and a compound like 4-bromobutan-2-one (B1281819) or 4-iodobutan-2-one. This reaction requires a palladium catalyst, often Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand, and a base such as K₂CO₃ or Cs₂CO₃. The reaction is known for its high functional group tolerance and generally good yields.

Another approach is the α-arylation of 2-butanone using a mesityl halide. This reaction, often catalyzed by a palladium complex with a specialized phosphine ligand (e.g., Buchwald-Hartwig amination ligands), involves the formation of a palladium(0) species that undergoes oxidative addition with the mesityl halide. The resulting palladium(II) complex then reacts with the ketone enolate, followed by reductive elimination to yield the arylated ketone and regenerate the catalyst.

| Reaction Type | Catalyst | Ligand | Base | Mesityl Source | Butanone Precursor |

| Suzuki-Miyaura | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Mesitylboronic acid | 4-Bromobutan-2-one |

| α-Arylation | Pd(OAc)₂ | Buchwald Ligands | NaOtBu | Mesityl bromide | 2-Butanone |

| Heck-type | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | Mesityl iodide | But-3-en-2-ol |

This table illustrates representative palladium-catalyzed systems applicable to the synthesis of 4-aryl-2-butanones.

Beyond conventional coupling, more advanced strategies offer novel disconnections for forming the target molecule's framework. One of the most powerful modern techniques is direct C-H bond activation.

A prospective route involves the palladium-catalyzed γ-C(sp³)–H arylation of 2-butanone. This cutting-edge method bypasses the need for pre-functionalized substrates. The reaction typically uses a transient directing group, such as an amino acid, which reversibly forms an imine with the ketone. This imine coordinates to the palladium catalyst, directing it to activate a specific C-H bond—in this case, at the terminal methyl group (the γ-position). The resulting palladacycle then undergoes oxidative addition with a mesityl halide (e.g., 2,4,6-trimethylphenyl iodide), followed by reductive elimination to forge the C-C bond and release the arylated product. This method offers high atom economy and synthetic efficiency by functionalizing an otherwise unreactive C-H bond.

Another advanced approach could involve a reductive coupling of a chalcone (B49325) precursor. A chalcone, or α,β-unsaturated ketone, could be synthesized via a Claisen-Schmidt condensation between acetophenone (B1666503) and 2,4,6-trimethylbenzaldehyde. Subsequent selective reduction of the carbon-carbon double bond, for instance through catalytic hydrogenation, would yield the desired saturated ketone, 4-(2,4,6-trimethylphenyl)-2-butanone.

Coupling Reactions Involving Mesityl and Butanone Precursors

Biocatalytic and Biotechnological Synthesis of Ketones with Aryl Moieties

The use of biological systems, including engineered microorganisms and isolated enzymes, presents a green and highly selective alternative to traditional chemical synthesis for producing ketones.

Metabolic engineering of microorganisms like Escherichia coli has been a focal point for the production of various chemicals, including methyl ketones. nih.gov This approach involves the directed modification of cellular metabolism to enhance the production of desired compounds. researchgate.net While much of the research has concentrated on aliphatic methyl ketones for applications such as biofuels and fragrances, the underlying principles can be extended to the synthesis of ketones with aryl moieties. nih.govoup.com

The core of this strategy involves creating or optimizing a biosynthetic pathway for the target molecule. For methyl ketone synthesis, a functional pathway can be constructed in E. coli by over-expressing specific genes. For instance, genes from Solanum habrochaites (wild tomato), such as shmks2 (encoding a 3-ketoacyl-ACP thioesterase) and shmks1 (encoding a beta-decarboxylase), have been successfully used to produce methyl ketones from intermediates of the fatty acid biosynthetic cycle. oup.com

To enhance the yield, further metabolic engineering strategies are often employed. These can include:

Deletion of competing pathways: Knocking out genes responsible for the production of byproducts like ethanol, lactate, and acetate (B1210297) can redirect the carbon flux towards the desired ketone product, significantly increasing its concentration. oup.com

Optimization of expression systems: Fine-tuning the expression levels of the heterologous enzymes is crucial for maximizing productivity.

Process optimization: Factors such as oxygen availability and culture conditions are optimized to support high-yield production. oup.com

Through such rational metabolic engineering, researchers have achieved substantial increases in methyl ketone concentrations, demonstrating the potential of microbial platforms for industrial-scale production. oup.com

Table 1: Key Genes in Engineered Methyl Ketone Biosynthesis

| Gene | Encoded Enzyme | Function | Source Organism |

|---|---|---|---|

| shmks1 | Beta-decarboxylase | Decarboxylates a β-keto acid to yield a methyl ketone. | Solanum habrochaites |

Isolated enzymes offer a powerful tool for the synthesis of specific ketones through biotransformation. Ketoreductases, for example, are widely used for the stereoselective reduction of ketones, a field that has seen significant advancements beyond the traditional use of Baker's yeast. acs.org While often used for reduction, the reverse reaction, the oxidation of alcohols to ketones, is also a key application of alcohol dehydrogenases.

Enzymatic approaches can offer high selectivity, reducing the need for protecting groups and minimizing side reactions. For the synthesis of ketones with aryl moieties, enzymes like transaminases can be employed. For instance, a single transaminase has been shown to form either cis or trans cyclohexylamines from a ketone substrate with high diastereoselectivity, demonstrating the potential for precise enzymatic control over molecular structure. acs.org

The challenges in enzymatic synthesis often lie in substrate solubility, especially for hydrophobic compounds. However, novel enzymes are being discovered and engineered that can overcome these limitations. For example, an alcohol dehydrogenase has been identified that shows high activity in the reduction of a para-phenyl substituted alkynone, a hydrophobic compound, producing the product with very high enantiomeric excess (>99% ee). georgiasouthern.edu This highlights the potential for enzymatic systems to handle complex aryl-containing substrates.

Synthesis of Key Precursors and Intermediates for 4-(2,4,6-trimethylphenyl)butan-2-one

The chemical synthesis of 4-(2,4,6-trimethylphenyl)butan-2-one relies on the preparation of key precursors and intermediates. A well-documented route involves the synthesis of N-mesityl-N-(3-oxobutan-2-yl)formamide.

A crucial intermediate in this synthetic pathway is 3-(mesitylamino)butan-2-one. The synthesis of this compound is a critical first step. Following its preparation, it can be purified by short path distillation to yield a pale yellow oil. orgsyn.org

The subsequent step involves the formylation of the amino group of 3-(mesitylamino)butan-2-one. This is a type of acylation reaction where a formyl group (-CHO) is introduced.

The formylation of 3-(mesitylamino)butan-2-one directly leads to the formation of N-mesityl-N-(3-oxobutan-2-yl)formamide. This reaction is typically carried out by treating 3-(mesitylamino)butan-2-one with a formylating agent. A detailed procedure involves dissolving 3-(mesitylamino)butan-2-one in an anhydrous solvent like tetrahydrofuran (B95107) (THF) and then adding acetic formic anhydride. orgsyn.org The reaction mixture is stirred at ambient temperature for an extended period to ensure completion. orgsyn.org

Following the reaction, the product is isolated and purified. This typically involves concentrating the reaction mixture and then using column chromatography on silica (B1680970) gel to obtain the pure N-mesityl-N-(3-oxobutan-2-yl)formamide as a white, crystalline solid. orgsyn.org

Table 2: Synthesis of N-Mesityl-N-(3-oxobutan-2-yl)formamide

| Reactant | Reagent | Solvent | Reaction Time | Product | Yield |

|---|

This intermediate, N-mesityl-N-(3-oxobutan-2-yl)formamide, is then used in subsequent steps to construct the final 4-(2,4,6-trimethylphenyl)butan-2-one molecule.

Stereoselective Synthesis and Enantiomeric Control in Related Ketone Systems

Achieving high levels of stereoselectivity is a critical goal in the synthesis of chiral alcohols from prochiral ketones. This is pursued through both biocatalytic and chemocatalytic approaches, each offering distinct advantages in controlling the enantiomeric outcome of the reduction.

Biocatalysis presents an environmentally friendly approach for the asymmetric reduction of prochiral ketones to enantiopure secondary alcohols. nih.govmdpi.com This method utilizes enzymes, such as alcohol dehydrogenases (ADHs), or whole-cell systems from plants, fungi, and bacteria, which can operate under mild conditions and exhibit high enantioselectivity. nih.govmdpi.com

The enzymes responsible for these transformations are often ketoreductases or alcohol dehydrogenases, which transfer a hydride from a cofactor like NADPH to the ketone substrate. youtube.com The chiral environment of the enzyme's active site dictates the facial selectivity of the hydride transfer, leading to the preferential formation of one enantiomer. youtube.com For instance, (S)-1-phenylethanol dehydrogenase (PEDH) from the bacterium Aromatoleum aromaticum has been used for the asymmetric reduction of various prochiral ketones, yielding the corresponding (S)-alcohols with excellent enantiomeric excesses (ee). nih.gov

Whole-cell biocatalysts are often preferred for practical applications as they eliminate the need for enzyme purification and contain endogenous systems for cofactor regeneration. mdpi.com Studies have employed various plant tissues—such as apple, carrot, and potato—to reduce acetophenone and its derivatives with high enantioselectivity, producing both (R)- and (S)-alcohols with up to 98% ee. nih.gov Similarly, marine-derived fungi have demonstrated the ability to reduce a range of aromatic ketones to enantiomerically pure alcohols with good yields and excellent enantioselectivities. nih.gov

The substrate scope can be broad, though the enzyme's activity and selectivity are influenced by the steric and electronic properties of the ketone's substituents. researchgate.net Directed evolution and mutagenesis techniques are being used to engineer enzymes with improved activity towards challenging substrates, such as sterically hindered ketones. acs.org

Table 1: Examples of Asymmetric Bioreduction of Aromatic Ketones This table is interactive and can be sorted by clicking on the column headers.

| Biocatalyst Type | Specific Example | Substrate Example | Product Configuration | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Isolated Enzyme | (S)-1-phenylethanol dehydrogenase (PEDH) | Acetophenone | (S)-alcohol | >99% |

| Plant Tissue | Daucus carota (Carrot) | Acetophenone | (S)-alcohol | >95% |

| Plant Tissue | Malus pumila (Apple) | 4'-Chloroacetophenone | (R)-alcohol | ~98% |

| Fungal Cells | Rhodotorula rubra | Various aromatic ketones | (S)-alcohols | >99% |

| Bacterial Cells | Bacillus cereus | Acetophenone | (R)-alcohol | >99% |

The development of chiral catalysts for the enantioselective reduction of ketones has been a major focus of synthetic chemistry, leading to highly efficient and selective transformations. rsc.org These methods can be broadly categorized into those using chiral organocatalysts and those employing transition metal complexes with chiral ligands. rsc.orgwikipedia.org

Oxazaborolidine Catalysts: The Corey-Bakshi-Shibata (CBS) reduction utilizes an oxazaborolidine catalyst, derived from a chiral amino alcohol like proline, in conjunction with a stoichiometric borane (B79455) source. youtube.commdpi.com This method is highly reliable for reducing ketones where the two substituents have a significant size difference. youtube.com The catalyst works by coordinating to both the borane and the ketone, holding them in a fixed orientation within a chiral environment to facilitate stereoselective hydride delivery. youtube.com In situ generation of these catalysts from chiral lactam alcohols has been shown to be a practical approach for the reduction of various aromatic and aliphatic ketones with high enantioselectivity. mdpi.comsemanticscholar.org

Transition Metal Catalysts: Chiral transition metal complexes are powerful catalysts for asymmetric hydrogenation and transfer hydrogenation reactions. nih.govwikipedia.org Ruthenium, rhodium, and iridium complexes featuring chiral ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), chiral diamines, or amino alcohols are commonly used. nih.govwikipedia.org

In these systems, molecular hydrogen or a hydrogen donor like isopropanol (B130326) or formic acid serves as the reductant. wikipedia.org The chiral ligand creates a specific three-dimensional environment around the metal center, which forces the ketone substrate to bind in a preferred orientation, leading to hydrogenation of one prochiral face over the other. youtube.com For example, Ru complexes with chiral diphosphine and diamine ligands are known to achieve high catalytic activity and enantioselectivity for the hydrogenation of a wide variety of ketones. nih.gov These catalysts are particularly effective for ketones that possess a group capable of chelating to the metal, which can enhance enantioselectivity. wikipedia.org

Other Organocatalysts: Axially chiral diols, such as BINOL (1,1'-bi-2-naphthol) and its derivatives, have also been developed as organocatalysts for enantioselective reactions, including the allylboration of ketones to produce chiral homoallylic alcohols. nih.gov The choice of substituents on the BINOL scaffold can be tuned to optimize both reactivity and enantioselectivity for different ketone substrates. nih.gov

Table 2: Overview of Chiral Catalysts for Ketone Reduction This table is interactive and can be sorted by clicking on the column headers.

| Catalyst Class | Specific Catalyst/Ligand | Reaction Type | Reductant | Typical Substrates |

|---|---|---|---|---|

| Oxazaborolidine | CBS Catalyst (from Proline) | Borane Reduction | Borane (BH₃) | Aromatic & Aliphatic Ketones |

| Transition Metal | Ru-BINAP complexes | Hydrogenation | Hydrogen (H₂) | Aryl Ketones with Chelating Groups |

| Transition Metal | Ru-TsDPEN complexes | Transfer Hydrogenation | Isopropanol/Formic Acid | Simple Aryl Ketones |

| Organocatalyst | BINOL derivatives | Allylboration | Allylboronates | Aromatic & Aliphatic Ketones |

Mechanistic Investigations of Synthetic Pathways

Understanding the mechanism of aryl-alkyl ketone formation and subsequent stereoselective transformations is crucial for optimizing reaction conditions and catalyst design. Studies often focus on reaction kinetics and the analysis of transition states to elucidate the factors controlling rate and selectivity.

The synthesis of aryl-alkyl ketones can be achieved through various methods, including classic Friedel-Crafts acylation and modern cross-coupling reactions. chemistryviews.orgfiveable.me The kinetics of these reactions depend heavily on the chosen pathway.

In palladium-catalyzed carbonylative cross-coupling reactions, for instance, the synthesis of alkyl aryl ketones from aryl iodides and alkyl bromides involves a catalytic cycle. chemistryviews.org The proposed mechanism includes the oxidative addition of the aryl iodide to the palladium(0) catalyst, followed by the insertion of carbon monoxide (CO) to form an acylpalladium species. The subsequent step, transmetalation with an organozinc reagent (formed in situ from the alkyl bromide) and reductive elimination, yields the ketone product. chemistryviews.org The rate-determining step in such catalytic cycles can vary depending on the specific substrates and ligands but is often the oxidative addition or reductive elimination step.

In other transition metal-catalyzed reactions, such as the homologation of aryl ketones via C-C bond cleavage, kinetic isotope effect (KIE) studies can provide insight into the rate-determining step. nih.gov For example, a KIE value of 1.1 observed in one study suggested that the β-hydride elimination/migratory-insertion sequence was likely not involved in the rate-determining step of that particular transformation. nih.gov Control experiments are also essential for identifying necessary reaction components; for example, demonstrating that light, a Lewis acid, and a palladium catalyst were all essential for a specific three-component arylalkylation reaction to proceed. acs.org

The stereochemical outcome of asymmetric reductions is determined by the energetics of competing diastereomeric transition states. Analysis of these transition states provides a model for understanding and predicting enantioselectivity.

For CBS-catalyzed reductions, the widely accepted model involves a six-membered, boat-like transition state. youtube.com The ketone coordinates to the Lewis acidic boron atom of the catalyst in such a way that its larger substituent occupies a pseudo-equatorial position to minimize steric repulsion with the catalyst's R group. Hydride is then delivered from the coordinated borane to one specific face of the carbonyl. youtube.com

In the case of Noyori-type asymmetric hydrogenations using Ru-BINAP-diamine catalysts, a concerted, six-membered transition state is also proposed. nih.gov The ketone substrate coordinates to the ruthenium center, and hydrogen is transferred from the metal hydride and the amine ligand to the carbonyl group. The chirality of the diphosphine and diamine ligands controls the conformation of this transition state, favoring an arrangement that minimizes steric clashes and thus leads to high enantioselectivity. nih.govyoutube.com

For reductions involving chiral hydride reagents like those derived from BINAL-H, the accepted model involves a chair-like transition state. The selectivity is governed by avoiding n-π repulsion between a lone pair on an oxygen atom of the catalyst and the π-system of the ketone. This forces the π-system substituent (e.g., an aryl group) into an equatorial position, directing the hydride attack to a single face of the ketone. uwindsor.ca

Table 3: Comparison of Transition State Models in Asymmetric Ketone Reduction This table is interactive and can be sorted by clicking on the column headers.

| Catalyst System | Proposed Transition State Geometry | Key Stabilizing/Destabilizing Factor | Role of Catalyst |

|---|---|---|---|

| CBS (Oxazaborolidine) | Six-membered boat-like | Steric avoidance (large group pseudo-equatorial) | Template to orient ketone and borane |

| Noyori (Ru-BINAP-Diamine) | Six-membered concerted | Minimization of steric clash with chiral ligands | Chiral scaffold for substrate coordination |

| BINAL-H | Chair-like | Avoidance of n-π repulsion | Chiral hydride delivery agent |

Reactivity and Derivatization of 2 Butanone, 4 2,4,6 Trimethylphenyl

Chemical Transformations and Reaction Mechanisms

The unique structure of 2-Butanone (B6335102), 4-(2,4,6-trimethylphenyl)-, featuring a sterically hindered aromatic moiety and a reactive carbonyl group, gives rise to a variety of chemical transformations.

Carbonyl Reactivity and Related Functional Group Interconversions

The ketone functional group in 2-Butanone, 4-(2,4,6-trimethylphenyl)- is a primary site for nucleophilic attack. This reactivity allows for a range of functional group interconversions.

Reduction: The carbonyl group can be readily reduced to a secondary alcohol, forming 4-(2,4,6-trimethylphenyl)butan-2-ol. This transformation can be achieved using various reducing agents, with sodium borohydride (B1222165) (NaBH₄) being a common choice due to its selectivity for ketones and aldehydes.

Reductive Amination: This compound can undergo reductive amination to form various amines. The reaction proceeds through an imine intermediate, formed by the reaction of the ketone with an amine, which is then reduced in situ. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) masterorganicchemistry.com. This method is highly versatile for synthesizing secondary and tertiary amines.

Wittig Reaction: The Wittig reaction provides a pathway to convert the carbonyl group into a carbon-carbon double bond. wikipedia.orgnrochemistry.comlumenlearning.com This reaction involves a phosphonium (B103445) ylide, which attacks the electrophilic carbonyl carbon to form a betaine (B1666868) intermediate, subsequently leading to an alkene and triphenylphosphine (B44618) oxide. nrochemistry.comlumenlearning.com The specific alkene formed is dependent on the structure of the ylide used.

A summary of these carbonyl-focused reactions is presented in the interactive table below:

Interactive Data Table: Carbonyl Group Reactions of 2-Butanone, 4-(2,4,6-trimethylphenyl)-| Reaction | Reagent(s) | Product |

|---|---|---|

| Reduction | Sodium borohydride (NaBH₄) | 4-(2,4,6-trimethylphenyl)butan-2-ol |

| Reductive Amination | Amine (R-NH₂), NaBH₃CN | N-alkyl-4-(2,4,6-trimethylphenyl)butan-2-amine |

| Wittig Reaction | Phosphonium ylide (Ph₃P=CHR) | Alkene derivative |

Aromatic Ring Functionalization and Substitution Reactions

The 2,4,6-trimethylphenyl (mesityl) group is activated towards electrophilic aromatic substitution due to the electron-donating nature of the three methyl groups. However, the positions ortho and para to the butanone substituent are sterically hindered by these methyl groups, which influences the regioselectivity of these reactions. masterorganicchemistry.com

Friedel-Crafts Acylation: While the mesityl group is generally reactive towards Friedel-Crafts acylation, the bulky nature of the existing substituent and the flanking methyl groups would direct incoming electrophiles to the remaining unsubstituted positions, if any were available. In this specific molecule, all aromatic protons are substituted, making further Friedel-Crafts acylation on the ring highly unlikely under standard conditions. chemguide.co.uklibretexts.orgchemguide.co.uk

Halogenation and Other Electrophilic/Nucleophilic Additions

Halogenation of the Aromatic Ring: Electrophilic halogenation of the aromatic ring is a common reaction for activated aromatic compounds. mt.com However, in 2-Butanone, 4-(2,4,6-trimethylphenyl)-, all the positions on the aromatic ring are substituted with methyl groups, thus precluding direct electrophilic halogenation on the ring itself.

α-Halogenation of the Ketone: The butanone chain, however, possesses α-hydrogens that can be substituted with halogens under either acidic or basic conditions. This reaction proceeds through an enol or enolate intermediate. mt.com The steric hindrance from the bulky mesityl group might influence the rate and regioselectivity of this reaction, favoring halogenation at the methyl group (C1) over the methylene (B1212753) group (C3) adjacent to the aromatic ring.

Synthesis of Analogues and Derivatives of 2-Butanone, 4-(2,4,6-trimethylphenyl)-

The synthesis of analogues and derivatives of this compound can be approached by modifying either the aromatic moiety or the butanone side chain.

Structural Modifications of the Phenyl Moiety (e.g., 2,4,5-trimethylphenyl analogues)

The synthesis of the parent compound, 4-(2,4,6-trimethylphenyl)butan-2-one, has been reported via the alkylation of acetylacetone (B45752) with 2-(bromomethyl)-1,3,5-trimethylbenzene, followed by hydrolysis. iucr.org A similar strategy could be employed to synthesize the 2,4,5-trimethylphenyl analogue. This would involve the use of 1-(bromomethyl)-2,4,5-trimethylbenzene (B13570090) as the starting material.

A plausible synthetic route is outlined in the table below:

Data Table: Proposed Synthesis of 4-(2,4,5-trimethylphenyl)butan-2-one| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1 | Acetylacetone, 1-(bromomethyl)-2,4,5-trimethylbenzene | Base (e.g., t-BuOK), KI | 3-((2,4,5-trimethylphenyl)methyl)pentane-2,4-dione |

| 2 | 3-((2,4,5-trimethylphenyl)methyl)pentane-2,4-dione | NaOH, Ethanol | 4-(2,4,5-trimethylphenyl)butan-2-one |

Alterations of the Butanone Chain (e.g., chain length, saturation, side-chain modifications)

Modifications to the butanone chain can be achieved through various synthetic strategies.

Chain Extension: To synthesize analogues with a longer alkyl chain, such as 5-(2,4,6-trimethylphenyl)pentan-3-one, a different starting ketone could be used in a synthesis analogous to the one described for the parent compound. For instance, using 3,5-heptanedione (B1630319) instead of acetylacetone would introduce an additional carbon to the backbone.

Introduction of Unsaturation: The saturated butanone chain can be modified to introduce unsaturation. For example, α-halogenation followed by elimination can introduce a double bond in conjugation with the carbonyl group, yielding an enone.

These synthetic modifications allow for the generation of a library of derivatives with varied electronic and steric properties, which can be valuable for further chemical and biological studies.

Formation of Complex Ring Systems Incorporating the Mesitylbutanone Scaffold

There is a significant lack of published research detailing the use of 2-Butanone, 4-(2,4,6-trimethylphenyl)- as a precursor in the synthesis of complex ring systems. However, its chemical structure, featuring a reactive ketone carbonyl group and an activated aromatic ring, suggests its potential utility in several types of cyclization reactions.

Theoretically, the carbonyl group could participate in reactions such as the Fischer indole (B1671886) synthesis . This reaction involves the condensation of a ketone with a phenylhydrazine (B124118) under acidic conditions to form an indole heterocycle. wikipedia.orgthermofisher.comresearchgate.net In this hypothetical scenario, 2-Butanone, 4-(2,4,6-trimethylphenyl)- would react with a substituted or unsubstituted phenylhydrazine to yield a substituted indole, incorporating the mesitylbutanone backbone. The specific conditions and resulting regiochemistry would depend on the steric hindrance imposed by the mesityl group and the electronic nature of the substituents on the phenylhydrazine.

Another potential, though less likely, cyclization pathway is an intramolecular Friedel-Crafts type reaction. Given the right catalyst and conditions, the enol or enolate of the butanone moiety could potentially attack the mesityl ring. However, the steric hindrance from the ortho-methyl groups on the mesityl ring would likely present a significant barrier to such an intramolecular cyclization.

Furthermore, reactions like the Pictet-Spengler reaction , which typically involves the cyclization of a β-arylethylamine with an aldehyde or ketone, are theoretically plausible if the compound were first converted to a suitable amine derivative. wikipedia.orgnrochemistry.comchemeurope.com For instance, reductive amination of the ketone could yield an amine that, if it contained another aromatic ring appropriately positioned, could undergo intramolecular cyclization. It is important to reiterate that these are theoretical possibilities, and no specific examples involving 2-Butanone, 4-(2,4,6-trimethylphenyl)- have been documented in the scientific literature.

Derivatization for Spectroscopic or Analytical Purposes

Specific methods for the derivatization of 2-Butanone, 4-(2,4,6-trimethylphenyl)- for spectroscopic or analytical purposes have not been detailed in the available literature. However, standard derivatization techniques for ketones are applicable and would likely be effective for this compound. Derivatization is often employed in analytical chemistry, particularly for gas chromatography (GC), to improve the volatility, thermal stability, and detectability of analytes. libretexts.org

Common derivatization strategies for ketones include:

Oximation: Reaction with hydroxylamine (B1172632) or its derivatives (e.g., O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine, PFBHA) to form oximes. These derivatives are often more stable and can be more readily analyzed by GC-MS.

Hydrazone Formation: Reaction with hydrazines, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) or dansylhydrazine, to form hydrazones. These derivatives are often colored or fluorescent, which can be advantageous for HPLC with UV-Vis or fluorescence detection. nih.gov

Reduction to Alcohol: The ketone can be reduced to the corresponding alcohol, 4-(2,4,6-trimethylphenyl)butan-2-ol, which can then be derivatized, for example, by silylation of the hydroxyl group.

The choice of derivatization reagent would depend on the analytical technique being used (e.g., GC-FID, GC-MS, HPLC-UV, HPLC-MS) and the specific requirements for sensitivity and selectivity. The steric hindrance from the mesityl group might influence the reaction kinetics of derivatization, potentially requiring more forcing conditions compared to unhindered ketones.

Table 1: Potential Derivatization Reactions for 2-Butanone, 4-(2,4,6-trimethylphenyl)-

| Derivatization Method | Reagent | Functional Group Targeted | Potential Analytical Application |

|---|---|---|---|

| Oximation | Hydroxylamine hydrochloride | Carbonyl | GC-MS, HPLC-UV |

| Hydrazone Formation | 2,4-Dinitrophenylhydrazine | Carbonyl | HPLC-UV |

Degradation Pathways and Environmental Fate

Specific studies on the photodegradation, biodegradation, and chemical stability of 2-Butanone, 4-(2,4,6-trimethylphenyl)- are not available. The following sections discuss the probable degradation pathways based on the known behavior of structurally related compounds, such as other aromatic ketones and alkylphenols.

Photodegradation Studies

Aromatic ketones are known to undergo photochemical reactions upon absorption of UV light. rsc.org The primary photochemical processes for ketones are the Norrish Type I and Type II reactions. semanticscholar.org

Norrish Type I Cleavage: This involves the cleavage of the bond between the carbonyl group and the adjacent carbon atom, leading to the formation of two radicals. For 2-Butanone, 4-(2,4,6-trimethylphenyl)-, this would result in an acetyl radical and a 3-(2,4,6-trimethylphenyl)propyl radical. These radicals can then undergo a variety of secondary reactions, such as recombination, disproportionation, or reaction with other molecules in the environment.

Norrish Type II Reaction: This involves the intramolecular abstraction of a hydrogen atom from the γ-carbon by the excited carbonyl group, followed by cleavage of the α,β-carbon-carbon bond. This would lead to the formation of acetone (B3395972) and 1-mesitylpropene.

The efficiency of these photodegradation pathways would be influenced by the presence of photosensitizers and quenchers in the environment. The mesityl group itself can also influence the photochemistry of the molecule.

Biodegradation in Environmental Matrices

No studies have specifically investigated the biodegradation of 2-Butanone, 4-(2,4,6-trimethylphenyl)-. However, the biodegradation of related compounds, such as alkylphenols, has been studied. The mesityl group is a substituted phenol, and its degradation would likely follow pathways similar to those of other alkylphenols.

Microbial degradation of aromatic compounds typically involves hydroxylation of the aromatic ring, followed by ring cleavage. The butanone side chain could be degraded through β-oxidation or other metabolic pathways. The presence of the methyl groups on the aromatic ring may increase the persistence of the compound in the environment, as highly branched structures can be more resistant to microbial attack. The ultimate biodegradability would depend on the specific microbial communities present and the environmental conditions (e.g., aerobic vs. anaerobic).

Chemical Stability under Various Conditions

The chemical stability of 2-Butanone, 4-(2,4,6-trimethylphenyl)- under various conditions has not been experimentally determined. Based on its structure, it is expected to be relatively stable under neutral pH conditions. However, it may be susceptible to degradation under strongly acidic or basic conditions, or in the presence of strong oxidizing or reducing agents.

Hydrolysis: As a ketone, it is not susceptible to hydrolysis under typical environmental conditions.

Oxidation: The aromatic ring and the benzylic protons of the butanone chain could be susceptible to oxidation by strong oxidants like ozone or hydroxyl radicals in the atmosphere or in aqueous environments.

Reduction: The carbonyl group can be reduced to a secondary alcohol under reducing conditions.

The steric hindrance provided by the mesityl group may affect the rate of these chemical reactions compared to less substituted aromatic ketones.

Applications in Advanced Materials and Catalysis

Ligand Design and Catalyst Development Utilizing Trimethylphenylbutanone Scaffolds

The development of high-performance catalysts hinges on the design of ligands that can precisely control the steric and electronic environment of a metal center. The trimethylphenylbutanone scaffold offers a versatile platform for creating such ligands. The bulky mesityl group can be exploited to create a sterically hindered pocket around the metal, influencing substrate approach and selectivity, while the butanone fragment offers synthetic handles for further functionalization or for creating chelating structures. This approach is particularly relevant in the field of organometallic catalysis, where ligand properties directly dictate catalyst activity, stability, and selectivity.

N-Heterocyclic Carbene (NHC) Ligands Derived from Trimethylphenyl Precursors

N-Heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands in modern organometallic chemistry, often considered superior alternatives to traditional phosphine (B1218219) ligands. beilstein-journals.org Their success is largely due to their strong σ-donating properties, which form robust bonds with metal centers, and the ease with which their steric and electronic properties can be modified. acs.org The incorporation of bulky substituents on the nitrogen atoms of the heterocyclic ring is a key strategy for enhancing the stability and catalytic performance of NHC-metal complexes. The 2,4,6-trimethylphenyl (mesityl) group is one of the most widely used bulky substituents in this context. beilstein-journals.org

The most common precursors to NHC ligands are their corresponding azolium salts, typically imidazolium (B1220033) or imidazolinium salts. acs.org These salts are generally air-stable and can be deprotonated using a suitable base to generate the highly reactive NHC in situ or prior to complexation with a metal.

The synthesis of symmetrical 1,3-dimesitylimidazolium salts, such as IMes·HCl, is a well-established procedure. A common high-yield method involves the reaction of 1,4-dimesityl-1,4-diazabutadiene with paraformaldehyde and chlorotrimethylsilane (B32843) in an appropriate solvent like ethyl acetate (B1210297). beilstein-journals.org This approach avoids harsh conditions and results in the precipitation of the pure product, simplifying purification. beilstein-journals.org More complex, chiral N-mesityl substituted imidazolium salts have also been synthesized through multi-step routes, enabling their use in asymmetric catalysis. acs.orgacs.orgnih.gov

The characterization of these imidazolium salts is routinely performed using a combination of spectroscopic and analytical techniques.

Table 1: Spectroscopic Characterization Data for a Representative Mesityl-Substituted Imidazolium Salt

| Technique | Key Feature | Observation |

|---|---|---|

| ¹H NMR | Imidazolium C-H proton (N-C(H)-N) | A characteristic downfield singlet. |

| Aromatic protons | Signals corresponding to the mesityl ring protons. | |

| Methyl protons | Sharp singlets for the ortho- and para-methyl groups of the mesityl substituent. | |

| ¹³C NMR | Imidazolium carbon (N-C-N) | A distinct signal in the downfield region of the spectrum. |

| Aromatic carbons | Resonances associated with the mesityl ring carbons. |

| X-ray Diffraction | Molecular Structure | Provides definitive confirmation of the structure, including bond lengths and angles. calstate.edu |

This table presents generalized data based on typical characterization of such compounds. calstate.eduuakron.edu

The catalytic performance of an NHC-metal complex is profoundly influenced by the steric and electronic properties of the NHC ligand. researchgate.net The ability to tune these properties is a cornerstone of modern catalyst design. osti.govbohrium.com

Steric Tuning : The primary role of the bulky N-aryl substituents, such as the mesityl group, is to provide steric protection to the metal center. researchgate.net This steric bulk can enhance catalyst stability by preventing decomposition pathways like dimerization and can also impart high selectivity by controlling the access of substrates to the active site. The steric properties of NHC ligands are often quantified by parameters like the percent buried volume (%Vbur), which calculates the percentage of the space around the metal center occupied by the ligand.

Electronic Tuning : The electronic nature of the NHC ligand, specifically its σ-donating strength, dictates the electron density at the metal center, which in turn affects its reactivity. kaust.edu.sa While the N-substituents have a secondary effect on the electronics compared to modifications on the heterocyclic backbone, they are not entirely negligible. researchgate.net The electron-donating power can be fine-tuned by introducing electron-donating or electron-withdrawing groups on the N-aryl rings or by altering the core structure of the heterocycle (e.g., imidazolium vs. triazolium). acs.orgacs.org

Table 2: Comparison of Steric and Electronic Parameters for Common NHC Ligands

| Ligand | N-Substituent | Steric Parameter (%Vbur) | Electronic Parameter (¹³C NMR shift of C=Se adduct) |

|---|---|---|---|

| IMes | Mesityl (2,4,6-trimethylphenyl) | 37.7 | 170.1 ppm |

| IPr | 2,6-diisopropylphenyl | 43.5 | 170.3 ppm |

| SIMes | Mesityl (saturated backbone) | 36.9 | 179.9 ppm |

| SIPr | 2,6-diisopropylphenyl (saturated backbone) | 43.0 | 180.1 ppm |

Data compiled from literature sources for conceptual comparison. Absolute values may vary with the specific metal complex and measurement method.

The ability to independently or systematically vary these steric and electronic factors allows for the creation of tailored ligands for specific catalytic transformations. acs.orgresearchgate.net

Transition Metal Catalysts for Organic Transformations

The stable, strongly donating NHC ligands derived from mesityl-substituted precursors are widely employed in transition metal catalysis. They form highly active and robust catalysts with a variety of metals, including iridium and nickel, for a range of important organic transformations. rsc.org

Transfer hydrogenation is a powerful and practical method for the reduction of carbonyl compounds, such as ketones, to their corresponding alcohols. Iridium complexes, particularly those featuring NHC ligands, have proven to be exceptionally effective catalysts for this transformation. rsc.orgmdpi.com

The use of iridium catalysts bearing NHC ligands with bulky mesityl substituents often leads to high catalytic activity. The strong Ir-NHC bond contributes to the catalyst's stability under the reaction conditions, while the steric bulk can influence the efficiency of the hydrogen transfer step. The reaction typically employs a simple alcohol, like isopropanol (B130326), or formate (B1220265) salts as the hydrogen source.

Several iridium(III)-NHC complexes have been synthesized and successfully applied in the transfer hydrogenation of a wide array of ketones and aldehydes, demonstrating the versatility of this catalytic system. rsc.org While many highly active systems exist, achieving high enantioselectivity in the asymmetric transfer hydrogenation of ketones with chiral iridium-NHC catalysts remains an area of active research. mdpi.comresearchgate.net

Table 3: Representative Iridium-NHC Catalyzed Transfer Hydrogenation of Acetophenone (B1666503)

| Catalyst Precursor | Hydrogen Source | Base | Temp (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|---|

| [IrCl(COD)(IMes)] | i-PrOH | KOH | 80 | 1 | >99 |

| [IrCl(COD)(IPr)] | i-PrOH | KOH | 80 | 1 | >99 |

This table illustrates typical reaction conditions and outcomes based on literature findings. rsc.orgresearchgate.net "IMes" represents an NHC with mesityl substituents.

Nickel-based catalysts are of significant industrial and academic interest for olefin polymerization, capable of producing polyolefins with diverse microstructures and properties. mdpi.com The performance of these catalysts is critically dependent on the ligand framework coordinated to the nickel center. While α-diimine and phosphine-based ligands are common, there is growing interest in ligands containing other donor atoms, including oxygen from keto-groups. nih.govacs.org

For instance, nickel complexes featuring α-imino-ketone ligands have been investigated for ethylene (B1197577) polymerization. acs.org The electronic properties of the ligand, influenced by the interplay between the imine and ketone functionalities, affect the catalyst's activity and the properties of the resulting polymer. Computational studies have shown that compared to related diimine ligands, the α-imino-ketone framework can lead to a more electron-deficient metal center, which can enhance the interaction with the ethylene monomer and thereby increase catalytic activity.

Furthermore, strategies to heterogenize nickel catalysts on supports like silica (B1680970) have utilized ligands with hydroxyl groups installed on an α-imino-ketone backbone. acs.org While not directly derived from 2-Butanone (B6335102), 4-(2,4,6-trimethylphenyl)-, these examples demonstrate the principle of using ketone-containing ligands in nickel-catalyzed polymerization. The butanone moiety within the trimethylphenylbutanone scaffold could conceptually be incorporated into bidentate or tridentate ligand designs, such as phosphine-ketone or imine-ketone structures, to modulate the behavior of nickel polymerization catalysts. nih.govtdl.org

Ruthenium-Based Metathesis Catalysis

The mesityl group, the defining 2,4,6-trimethylphenyl moiety of 2-Butanone, 4-(2,4,6-trimethylphenyl)-, is a cornerstone in the design of highly efficient ruthenium-based metathesis catalysts. This structural unit is most prominently featured in the N-heterocyclic carbene (NHC) ligands of second-generation Grubbs and Hoveyda-Grubbs catalysts. In these complexes, the mesityl groups are attached to the nitrogen atoms of the NHC ring, such as in the widely used ligand 1,3-Dimesityl-4,5-dihydroimidazol-2-ylidene (SIMes). organic-chemistry.org

The role of the mesityl groups is twofold, providing critical steric and electronic advantages. Sterically, their significant bulk shields the ruthenium metal center, which promotes the dissociation of a phosphine ligand to generate the active 14-electron catalytic species while stabilizing the resulting complex. nih.gov This steric hindrance also influences the selectivity of the metathesis reaction. Electronically, the methyl groups on the phenyl ring are electron-donating, which increases the electron density on the NHC ligand. This enhanced σ-donor capacity of the ligand strengthens the bond to the ruthenium center, leading to more stable and robust catalysts with higher turnover numbers compared to first-generation analogues. beilstein-journals.orgresearchgate.net This combination of properties results in air- and water-tolerant catalysts with high activity for a broad range of olefin metathesis reactions, including Ring-Closing Metathesis (RCM). organic-chemistry.org

| Property | Contribution of Mesityl Group | Resulting Catalyst Characteristic |

|---|---|---|

| Steric Bulk | Large spatial footprint shields the metal center. | Enhanced stability, promotes generation of active species. nih.gov |

| Electronic Nature | Electron-donating methyl groups increase ligand basicity. | Increased catalyst robustness and higher activity. beilstein-journals.org |

| Symmetry | Unsymmetrical substitution (e.g., one mesityl, one alkyl group) can alter the environment of metathesis intermediates. | Potential for improved E/Z selectivity in cross-metathesis. beilstein-journals.org |

Role of 2-Butanone, 4-(2,4,6-trimethylphenyl)-Derived Ligands in Catalytic Mechanisms

While ligands are not directly synthesized from 2-Butanone, 4-(2,4,6-trimethylphenyl)-, the core mesityl structure is fundamental to the ligands that define modern metathesis catalysis. The mechanism for these catalysts, known as the Chauvin mechanism, involves a series of [2+2] cycloadditions and cycloreversions. nih.gov The properties of ligands derived from the mesityl scaffold are critical at several stages of this catalytic cycle.

The catalytic cycle begins with the initiation step, where a ligand (typically a phosphine in Grubbs-type catalysts) dissociates from the ruthenium pre-catalyst to form a highly reactive 14-electron intermediate. nih.gov The strong σ-donating character of mesityl-containing NHC ligands labilizes the trans-ligand, facilitating this dissociation and accelerating catalyst initiation.

Once the active species is formed, it coordinates with the substrate olefin. The steric bulk of the mesityl groups influences which substrate can approach the metal center and its orientation, thereby affecting the reaction's rate and selectivity. Following coordination, a [2+2] cycloaddition occurs to form a ruthenacyclobutane intermediate. The electronic properties of the NHC ligand stabilize this intermediate. The subsequent cycloreversion releases the new olefin product and regenerates the ruthenium-alkylidene catalyst, which can then enter another catalytic cycle. The robustness imparted by the mesityl-substituted NHC ligand allows the catalyst to undergo many such cycles before decomposition, leading to high efficiency and turnover numbers. organic-chemistry.org

Potential in Functional Materials Science (excluding general chemical properties)

Polymeric Materials Incorporating the Mesitylketone Unit

The structural framework of 2-Butanone, 4-(2,4,6-trimethylphenyl)- contains a ketone functionality that can be leveraged for the synthesis of novel polymeric materials. By introducing a polymerizable group, such as a vinyl group, a monomer based on this compound could be created. The polymerization of vinyl ketone monomers is a known method for producing poly(vinyl ketones). mdpi.com

These polymerizations can proceed through several mechanisms, including free radical polymerization, often initiated by agents like azobisisobutyronitrile (AIBN). mdpi.comresearchgate.net Advanced techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization have also been successfully applied to vinyl ketones, allowing for the synthesis of well-defined polymers with controlled molecular weights. mdpi.comresearchgate.net The resulting polymers would feature the bulky, hydrophobic mesitylketone unit as a pendant group along the polymer backbone. These bulky groups would significantly influence the polymer's physical properties, such as its glass transition temperature, solubility, and mechanical strength. Furthermore, the ketone group within the polymer side chains offers a site for post-polymerization modification, allowing for further functionalization of the material. mdpi.com

| Polymerization Method | Initiator/Agent | Key Advantages |

|---|---|---|

| Free Radical Polymerization | AIBN or thermal initiation | Simple, widely applicable to various monomers. researchgate.net |

| RAFT Polymerization | Trithiocarbonates (RAFT agents) | Provides control over molecular weight and architecture. mdpi.com |

Precursors for Specialty Chemicals (excluding pesticide intermediates and explicit toxicology data)

Ketones are versatile intermediates in organic synthesis, and 2-Butanone, 4-(2,4,6-trimethylphenyl)- is a potential precursor for a variety of specialty chemicals. Its bifunctional nature, possessing both a reactive carbonyl group and an activated aromatic ring, allows for diverse chemical transformations.

Analogous, simpler structures like 4-Hydroxy-2-butanone serve as critical building blocks in the synthesis of pharmaceuticals (including vitamins) and compounds for the flavor and fragrance industries. nbinno.com The ketone group in 2-Butanone, 4-(2,4,6-trimethylphenyl)- can undergo a wide range of reactions, such as reduction to a secondary alcohol, reductive amination to form amines, or condensation reactions at the α-carbon. The mesityl ring can undergo electrophilic aromatic substitution, although the existing methyl groups provide significant steric hindrance that would direct incoming groups to specific positions. Sulfides that contain a carbonyl group are known to be valuable precursors for a wide array of biologically relevant compounds, suggesting that transformations involving sulfur reagents could also yield interesting and potentially useful molecules. nih.gov

Advanced Organic Synthesis Reagents and Chiral Building Blocks

In advanced organic synthesis, functionalized molecules like 2-Butanone, 4-(2,4,6-trimethylphenyl)- are considered valuable organic building blocks. sigmaaldrich.com The ketone moiety is a key functional group that can be used to construct complex molecular architectures. For instance, the ketone can react with chiral reagents to introduce a new stereocenter with high enantioselectivity.

A prominent example of such a transformation is asymmetric allylboration. The reaction of a ketone with a chiral allyldialkylborane reagent can produce a tertiary homoallylic alcohol with a high degree of enantiomeric excess. york.ac.uk This process creates a new carbon-carbon bond and a chiral center simultaneously. If 2-Butanone, 4-(2,4,6-trimethylphenyl)- were used as the substrate in such a reaction, it would be converted into a chiral alcohol. This product could then serve as a chiral building block for the synthesis of more complex, enantiomerically pure molecules, which is of high importance in medicinal chemistry where biological targets are themselves chiral. york.ac.uk

Natural Occurrence and Non Human Biological Interactions

Structure-Activity Relationships in Non-Human Biological Contexts

Similarly, there is a significant gap in the scientific literature regarding the structure-activity relationships of 2-Butanone (B6335102), 4-(2,4,6-trimethylphenyl)- in non-human biological contexts. The specific roles this compound might play in ecological interactions or biosynthetic pathways remain uninvestigated.

Role in Plant Defense or Communication

There is no documented evidence to suggest that 2-Butanone, 4-(2,4,6-trimethylphenyl)- is naturally produced by plants or that it plays any role in plant defense mechanisms or communication. While plants are known to produce a vast array of secondary metabolites for these purposes, this particular compound has not been identified among them in published research.

Advanced Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Separation and Quantification

Chromatography is indispensable for the isolation and quantification of 2-Butanone (B6335102), 4-(2,4,6-trimethylphenyl)- from synthesis reaction mixtures, natural product extracts, or other complex matrices. The choice between gas and liquid chromatography is typically dictated by the compound's volatility and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and thermally stable compounds like 2-Butanone, 4-(2,4,6-trimethylphenyl)-. In GC-MS, the gas chromatograph separates components of a mixture, which are then introduced sequentially into the mass spectrometer for detection and identification.

The separation is typically performed on a capillary column coated with a nonpolar or medium-polarity stationary phase. The retention time of the compound is a characteristic feature under specific analytical conditions. Following separation, the molecule is ionized, most commonly via electron ionization (EI), causing it to fragment in a reproducible manner. This fragmentation pattern serves as a molecular fingerprint, allowing for structural confirmation.

For 4-(2,4,6-trimethylphenyl)butan-2-one, the mass spectrum would be expected to show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) corresponding to its molecular weight (190.28 g/mol ). Key fragmentation patterns for aromatic ketones often involve cleavage at bonds adjacent to the carbonyl group and within the alkyl chain. A significant fragment would be anticipated from the cleavage of the bond between the second and third carbon of the butanone chain, beta to the aromatic ring, leading to the formation of a stable mesityl cation or a related tropylium-like ion. Another expected fragment is the acetyl cation, [CH₃CO]⁺, with an m/z of 43. The mass spectrum of the related compound 4-phenyl-2-butanone shows a prominent base peak at m/z 91, corresponding to the tropylium (B1234903) ion, and another significant peak at m/z 43 for the acetyl cation. By analogy, the fragmentation of 4-(2,4,6-trimethylphenyl)butan-2-one would yield characteristic ions that confirm the presence of both the mesityl group and the butanone structural motifs.

Table 1: Typical GC-MS Parameters for Analysis

| Parameter | Value |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or similar) |

| Injector Temp. | 250 °C |

| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium, constant flow 1.0 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-400 amu |

| MS Transfer Line | 280 °C |

For less volatile samples or for preparative isolation, High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the methods of choice. These techniques separate compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

A reversed-phase HPLC (RP-HPLC) method is well-suited for a moderately polar compound like 2-Butanone, 4-(2,4,6-trimethylphenyl)-. In this mode, a nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase. The compound is retained on the column and then eluted by adjusting the mobile phase composition, often using a gradient of an organic solvent (like acetonitrile (B52724) or methanol) and water. Detection is commonly achieved using an ultraviolet (UV) detector, as the trimethylphenyl group (mesityl group) exhibits strong absorbance in the UV region. UPLC, which uses smaller particle sizes in the column, offers faster analysis times and higher resolution compared to traditional HPLC.

Table 2: Illustrative HPLC Method for Quantification

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 60% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detector | UV at 270 nm |

| Injection Volume | 10 µL |

Advanced Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and electronic environment of the atoms within 2-Butanone, 4-(2,4,6-trimethylphenyl)-.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules. It provides precise information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum would provide information on the number of different proton environments and their neighboring protons. For 2-Butanone, 4-(2,4,6-trimethylphenyl)-, distinct signals are expected for the aromatic protons, the three aromatic methyl groups, the two methylene (B1212753) (CH₂) groups in the side chain, and the terminal methyl (CH₃) group of the ketone. Due to the symmetrical 1,3,5-substitution pattern of the mesityl group, the two aromatic protons would appear as a single signal (singlet), and the para- and two ortho-methyl groups would also give rise to distinct singlets. The methylene groups would appear as triplets due to coupling with each other.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. A distinct signal would be observed for the carbonyl carbon of the ketone group at a characteristic downfield shift (typically >200 ppm). Other expected signals include those for the quaternary and protonated aromatic carbons, the three types of methyl carbons, and the two methylene carbons.

2D NMR: Techniques like COSY (Correlation Spectroscopy) would confirm the coupling between the adjacent methylene groups in the side chain, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, aiding in the definitive assignment of all ¹H and ¹³C signals.

Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~6.85 | s | 2H | Ar-H |

| ~2.80 | t | 2H | Ar-CH₂ -CH₂- |

| ~2.70 | t | 2H | -CH₂-CH₂ -C=O |

| ~2.28 | s | 3H | para-Ar-CH₃ |

| ~2.25 | s | 6H | ortho-Ar-CH₃ |

Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~208 | C =O |

| ~137 | Ar-C (quaternary, substituted with CH₃) |

| ~135 | Ar-C (quaternary, substituted with alkyl chain) |

| ~129 | Ar-C H |

| ~45 | Ar-CH₂-C H₂- |

| ~30 | -C(=O)-C H₃ |

| ~28 | Ar-C H₂- |

| ~21 | para-Ar-C H₃ |

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum is dominated by absorptions from polar bonds. For 2-Butanone, 4-(2,4,6-trimethylphenyl)-, the most prominent and diagnostic absorption would be a strong, sharp peak corresponding to the carbonyl (C=O) stretching vibration, typically found around 1715 cm⁻¹ for an aliphatic ketone. Other key absorptions would include C-H stretching vibrations from the aromatic ring (just above 3000 cm⁻¹) and the aliphatic methyl and methylene groups (just below 3000 cm⁻¹), as well as C=C stretching vibrations for the aromatic ring in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy, which detects vibrations that cause a change in bond polarizability, is complementary to IR. It is often particularly sensitive to non-polar bonds. Therefore, the symmetric vibrations of the substituted aromatic ring and the C-C bonds of the alkyl chain would be expected to produce strong signals in the Raman spectrum.

Table 5: Key Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration |

|---|---|---|

| ~3020 | Medium | Aromatic C-H Stretch |

| 2960-2850 | Medium-Strong | Aliphatic C-H Stretch |

| ~1715 | Strong | Ketone C=O Stretch |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, typically to four or more decimal places. Its primary utility is the unambiguous determination of a compound's elemental formula.

For 2-Butanone, 4-(2,4,6-trimethylphenyl)-, with a molecular formula of C₁₃H₁₈O, the theoretical monoisotopic mass is 190.135765 Da. An HRMS measurement yielding a mass very close to this value would confirm the elemental composition, distinguishing it from any other potential compounds with the same nominal mass but a different atomic makeup. Furthermore, HRMS can be used to determine the exact masses of fragment ions produced in the spectrometer, which allows for the confident assignment of their elemental formulas, providing an additional layer of structural confirmation beyond that offered by standard-resolution MS.

Table 6: HRMS Data and Key Fragment Identification

| Ion Formula | Calculated Exact Mass (Da) | Expected Fragment |

|---|---|---|

| [C₁₃H₁₈O]⁺ | 190.13577 | Molecular Ion (M⁺) |

| [C₉H₁₁]⁺ | 119.08608 | Mesityl fragment (via beta-cleavage) |

X-ray Crystallography for Solid-State Structure Determination

The definitive three-dimensional arrangement of atoms and molecules in the crystalline solid-state of 2-Butanone, 4-(2,4,6-trimethylphenyl)-, also known as 4-(2,4,6-Trimethylphenyl)butan-2-one, has been elucidated through single-crystal X-ray crystallography. iucr.org This powerful analytical technique provides unequivocal proof of its molecular structure, conformation, and intermolecular interactions within the crystal lattice.

The study, cataloged in the Crystallography Open Database (COD) under the number 1546703 and in the Cambridge Crystallographic Data Centre (CCDC) as reference 1548043, reveals significant conformational details. iucr.orgnih.gov In the molecule, the 3-oxobutyl group is nearly planar, with a maximum deviation of 0.029 (4) Å. iucr.org A key structural feature is the spatial relationship between this side chain and the aromatic ring. The mean plane of the 3-oxobutyl group is twisted significantly with respect to the plane of the trimethylphenyl (mesityl) ring, at a dihedral angle of 84.0 (2)°. iucr.org

Crystal packing analysis indicates that the molecules are organized into supramolecular chains that propagate along the a-axis. This organization is stabilized by weak C—H⋯π interactions. iucr.org The crystal structure was solved and refined using advanced software programs, including SHELXT for structure solution and SHELXL2014 for refinement. iucr.org

The crystallographic data provides a foundational understanding of the compound's solid-state properties. Key parameters from the crystallographic analysis are summarized in the table below. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C13H18O |

| Crystal System | Orthorhombic |

| Space Group | P 21 21 21 |

| a (Å) | 4.8462 |

| b (Å) | 7.8042 |

| c (Å) | 30.996 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Z | 4 |

| COD Number | 1546703 |

Chemometric Approaches for Data Analysis and Pattern Recognition

While specific studies applying chemometrics directly to 2-Butanone, 4-(2,4,6-trimethylphenyl)- are not prominent in the reviewed literature, the application of these methods to spectroscopic data is a well-established and powerful approach for analysis and pattern recognition in analytical chemistry. redalyc.org Chemometrics employs multivariate statistical methods to extract meaningful information from complex chemical data, such as that generated by spectroscopic techniques. diva-portal.org

For a compound like 2-Butanone, 4-(2,4,6-trimethylphenyl)-, spectroscopic methods such as Infrared (IR), Raman, or Nuclear Magnetic Resonance (NMR) spectroscopy would produce complex spectra containing a high volume of information. diva-portal.org These spectra serve as unique chemical fingerprints. Chemometric techniques are ideally suited to analyze this multivariate data to identify underlying patterns.

Principal Component Analysis (PCA) is a common exploratory data analysis technique that could be applied. PCA reduces the dimensionality of complex datasets, such as multiple spectra from different batches of the compound, while retaining the most important information. researchgate.net This can be used to identify outliers, group samples based on subtle spectral differences, or monitor the consistency of a manufacturing process.

Multivariate Calibration methods, such as Partial Least Squares (PLS) regression, could be used to build predictive models. For instance, by correlating the spectroscopic data (e.g., Near-Infrared spectra) of various mixtures with the known concentration of 2-Butanone, 4-(2,4,6-trimethylphenyl)-, a PLS model could be developed. This model would then allow for the rapid and non-destructive quantification of the compound in new, unknown samples, which is highly valuable in quality control settings. nih.gov

In essence, chemometric approaches provide the tools to unlock the full potential of modern spectroscopic data, enabling not just identification but also quantitative prediction and classification, which would be fully applicable to the analysis of 2-Butanone, 4-(2,4,6-trimethylphenyl)-.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes with Enhanced Sustainability

Current synthetic routes to 2-Butanone (B6335102), 4-(2,4,6-trimethylphenyl)- have been established. However, there is a significant opportunity to develop novel synthetic pathways that align with the principles of green chemistry. Future research could focus on minimizing waste, reducing energy consumption, and utilizing renewable starting materials. The exploration of catalytic systems, such as those employing earth-abundant metals or biocatalysts, could lead to more efficient and environmentally benign production processes. Investigating one-pot syntheses or flow chemistry approaches could also enhance the sustainability and scalability of its production.

Exploration of New Catalytic Applications Beyond Current Scope

The structural features of 2-Butanone, 4-(2,4,6-trimethylphenyl)-, including its ketone functional group and substituted aromatic ring, suggest its potential as a scaffold or ligand in catalysis. Future research should explore its utility in catalyzing a variety of organic transformations. For instance, the ketone moiety could be a site for asymmetric hydrogenation or other stereoselective reactions. The trimethylphenyl group could influence the steric and electronic environment of a metal center in organometallic catalysis, potentially leading to novel reactivity and selectivity. Screening this compound in a broad range of catalytic reactions could uncover previously unknown applications.

Untapped Biotechnological Production Strategies

While chemical synthesis is the current method of production, the exploration of biotechnological routes offers a promising avenue for sustainable manufacturing. Future research could investigate the potential for microbial or enzymatic synthesis of 2-Butanone, 4-(2,4,6-trimethylphenyl)-. This would involve identifying or engineering metabolic pathways in microorganisms that can convert simple feedstocks into the target molecule. The discovery or design of enzymes capable of catalyzing the key bond-forming reactions would be a critical step in developing a viable biotechnological production platform.

Discovery of Novel Non-Human Biological Roles

The biological activity of 2-Butanone, 4-(2,4,6-trimethylphenyl)- in non-human organisms is an area ripe for investigation. Future studies could explore its effects on a variety of biological systems, including microorganisms, insects, and plants. This could reveal potential applications in agriculture as a pesticide or plant growth regulator, or in microbiology as an antimicrobial agent. Understanding its metabolic fate and ecological impact will also be crucial for any potential environmental applications.

Integration of Advanced Analytical Techniques for Comprehensive Characterization

A crystal structure of 2-Butanone, 4-(2,4,6-trimethylphenyl)- has been reported, providing valuable insight into its solid-state conformation. nih.gov However, a more comprehensive characterization using a suite of advanced analytical techniques would provide a deeper understanding of its properties. Future research should employ techniques such as multidimensional nuclear magnetic resonance (NMR) spectroscopy for detailed structural analysis in solution, and high-resolution mass spectrometry for precise mass determination and fragmentation analysis. These advanced techniques will be essential for quality control in any future applications and for studying its interactions with other molecules.

Advanced Computational Design of Analogues for Targeted Applications

Computational chemistry offers a powerful tool for designing analogues of 2-Butanone, 4-(2,4,6-trimethylphenyl)- with tailored properties for specific applications. nih.gov Future research could utilize molecular modeling and quantum chemical calculations to predict the physicochemical and biological properties of novel derivatives. This in silico approach can guide the synthesis of new compounds with enhanced catalytic activity, specific biological effects, or improved material properties, thereby accelerating the discovery of new applications for this class of molecules.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for determining the crystal structure of 4-(2,4,6-trimethylphenyl)-2-butanone?

- Methodological Answer: X-ray crystallography is the gold standard. Utilize software like SHELX (e.g., SHELXL for refinement) to resolve asymmetric units, lattice constants, and bond parameters. For sterically hindered analogs (e.g., N-(2,4,6-trimethylphenyl)acetamides), studies show that substitutions alter bond distances and angles, requiring high-resolution data to resolve subtle structural changes . Ensure proper crystal mounting and data collection at low temperatures to minimize thermal motion artifacts.

Q. How can thermodynamic properties such as enthalpy of formation (ΔfH°) be experimentally determined for this compound?

- Methodological Answer: Combustion calorimetry is typically employed. For example, dihydro-β-ionone derivatives (structurally related ketones) have ΔfH° values determined via condensed-phase calorimetry, though uncertainties (±2.3 kJ/mol) may arise from impurities or incomplete combustion . Cross-validate results with computational methods like density functional theory (DFT) to account for discrepancies.

Q. What spectroscopic techniques are optimal for characterizing the electronic environment of the trimethylphenyl substituent?

- Methodological Answer: Use <sup>1</sup>H NMR to analyze aromatic proton splitting patterns, which reflect steric and electronic effects from the 2,4,6-trimethylphenyl group. Compare chemical shifts to analogs like N-(2,4,6-trimethylphenyl)acetamide, where methyl groups deshield adjacent protons . Complement with FT-IR to identify carbonyl stretching frequencies (C=O at ~1700 cm<sup>−1</sup>), which may shift due to conjugation with the aromatic ring.

Advanced Research Questions

Q. How can computational methods like DFT address contradictions in reported thermodynamic data for this compound?

- Methodological Answer: Apply the Colle-Salvetti correlation-energy functional (adapted for electron density and kinetic-energy density) to model enthalpy values. For example, discrepancies in ΔfH° (e.g., −173.8 ± 2.3 kJ/mol for dihydro-β-ionone) may arise from experimental limitations. DFT can reconcile these by simulating gas-phase vs. condensed-phase behavior and incorporating dispersion corrections . Validate predictions using high-level ab initio methods (e.g., CCSD(T)) where feasible.

Q. What synthetic strategies mitigate steric hindrance during the preparation of 4-(2,4,6-trimethylphenyl)-2-butanone derivatives?

- Methodological Answer: Optimize reaction conditions using bulky base catalysts (e.g., LDA or DBU) to deprotonate hindered intermediates. For analogs like N-(2,4,6-trimethylphenyl)acetamides, studies show that peptide bond formation requires precise stoichiometry to avoid byproducts from competing pathways . Consider microwave-assisted synthesis to enhance reaction rates and yields under steric constraints.

Q. How does the 2,4,6-trimethylphenyl group influence regioselectivity in ketone-based reactions?

- Methodological Answer: The steric bulk of the trimethylphenyl group directs electrophilic attacks to less hindered positions. In hydrogenation reactions (e.g., 4-phenyl-2-butanone), the ketone group’s reactivity is modulated by conjugation with aromatic systems, as evidenced by enthalpy changes (ΔrH° = −511.7 kJ/mol for H2 addition) . Kinetic studies using stopped-flow techniques can quantify these effects.

Q. What crystallographic software tools are most effective for resolving disorder in asymmetric units of this compound?